molecular formula C21H30ClN3O3 B2613159 (4-Butoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351617-71-4

(4-Butoxyphenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2613159
CAS RN: 1351617-71-4
M. Wt: 407.94
InChI Key: FWGTYURTSUQAHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound and its derivatives has been studied in the context of cancer therapy . In one study, 94 derivatives of a similar compound were designed and synthesized to evaluate their inhibitory activities against BRD4 .

Scientific Research Applications

Anti-Breast Cancer Activity

This compound has shown promising potential in cancer therapy, particularly in the treatment of breast cancer . It has been used in the design and synthesis of derivatives to evaluate their inhibitory activities against BRD4, a protein that plays a key role in cancer cell proliferation . One of the derivatives, DDT26, demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .

BRD4 Inhibition

The compound has been used as a base for the synthesis of potent BRD4 inhibitors . BRD4 inhibitors have demonstrated promising potential in cancer therapy . The compound DDT26, a derivative of the base compound, exhibited the most potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM .

PARP1 Inhibition

The phthalazinone moiety of DDT26, a derivative of the base compound, mimicked the PAPR1 substrate, resulting in DDT26 displaying a moderate inhibitory effect on PARP1 with an IC50 value of 4.289 ± 1.807 μM . PARP1 is a protein involved in DNA repair and programmed cell death, and its inhibition can lead to the death of cancer cells .

DNA Damage Induction

DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells . This suggests that the base compound could be used to develop drugs that induce DNA damage in cancer cells .

Cell Cycle Arrest

The compound has been used to develop derivatives that can arrest the cell cycle at the G1 phase in MCF-7 cells . This is a crucial step in preventing the proliferation of cancer cells .

Anti-Microbial Activity

Although not directly related to the base compound, it’s worth noting that similar compounds with an indole nucleus have shown good antimicrobial potential . This suggests that the base compound could potentially be modified to develop new antimicrobial agents .

properties

IUPAC Name

(4-butoxyphenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3.ClH/c1-4-5-14-26-19-8-6-18(7-9-19)21(25)24-12-10-23(11-13-24)15-20-16(2)22-27-17(20)3;/h6-9H,4-5,10-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGTYURTSUQAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=C(ON=C3C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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